molecular formula C21H25N3O3 B5314723 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B5314723
M. Wt: 367.4 g/mol
InChI Key: QSOKGBXDMRHZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects on various neurological disorders. In

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide can modulate the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and sleep, and the modulation of the endocannabinoid system. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in drug addiction treatment.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high selectivity for the 5-HT2C receptor and its well-established synthesis method. However, it also has some limitations, including its low solubility in water and its potential off-target effects on other receptors.

Future Directions

There are several future directions for the study of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, including its potential use in drug addiction treatment, its effects on other neurological disorders, and the development of more potent and selective analogs. Further studies are needed to fully understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications.

Synthesis Methods

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 1,3-benzodioxole, piperazine, and 2,3-dimethylphenylacetic acid. The final product is obtained through purification and recrystallization techniques. The synthesis method has been extensively studied and optimized for maximum yield and purity.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce the rewarding effects of cocaine and nicotine in animal models.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-4-3-5-18(16(15)2)22-21(25)24-10-8-23(9-11-24)13-17-6-7-19-20(12-17)27-14-26-19/h3-7,12H,8-11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOKGBXDMRHZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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